Pyrene-PEG4-COOH
Description
Pyrene-PEG4-COOH is a fluorescently labeled polyethylene glycol (PEG) derivative composed of a pyrene fluorophore, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The pyrene moiety provides strong fluorescence properties, making it suitable for applications in bioimaging, molecular probes, and bioconjugation studies . The PEG4 spacer enhances water solubility and reduces steric hindrance during conjugation, while the carboxylic acid group enables covalent attachment to target molecules (e.g., proteins, peptides, or nanoparticles) via carbodiimide-mediated reactions . This compound is typically available in high purity (≥98%) and various packaging sizes (1 mg to 1 g), with prices ranging from ¥1,725 to ¥5,550 depending on the supplier .
Properties
Molecular Formula |
C28H31NO7 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(pyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H31NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1-9H,10-19H2,(H,29,32)(H,30,31) |
InChI Key |
MMHHZRGMHNFOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Coupling with PEG4 Intermediate Functionalization
This method involves sequential modifications of a PEG4 backbone to introduce pyrene and carboxylic acid groups.
- Synthesis of THP-Protected PEG4 Amine :
- Ts-PEG4-THP (tosylated PEG4 tetrahydropyranyl ether) is prepared by reacting PEG4 with 3,4-dihydro-2H-pyran in dichloromethane (DCM) using pyridinium p-toluenesulfonate (PPTS) as a catalyst.
- Key Conditions : 40°C for 20 hours under argon, followed by purification via column chromatography (DCM/methanol gradients).
Pyrene Coupling :
Deprotection of THP Group :
Carboxylic Acid Introduction :
Advantages : High purity (>95% by HPLC-MS) and precise control over functional group placement.
Limitations : Multi-step process requiring rigorous anhydrous conditions.
Bifunctional PEG4 Scaffold Utilization
Pre-synthesized amine-PEG4-carboxylic acid (CAS 663921-15-1) serves as a starting material for direct pyrene conjugation.
- Activation of Pyrene-1-Butyric Acid :
- Amide Bond Formation :
Yield : ~75–80% (estimated via LC-MS).
Advantages : Streamlined process with commercially available intermediates.
Post-Synthetic Oxidation of Pyrene-PEG4-Alcohol
A less common route involves oxidizing a terminal hydroxyl group to carboxylic acid after pyrene conjugation.
Procedure :
- Synthesis of Pyrene-PEG4-Alcohol :
- Oxidation with Jones Reagent :
Yield : ~60% (reported for analogous PEG oxidations).
Critical Analysis of Methodologies
Reaction Efficiency and Scalability
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise Amide Coupling | 4 | 84 | >95 | Moderate |
| Bifunctional PEG | 2 | 75–80 | 90–95 | High |
| Post-Synthetic Oxidation | 2 | 60 | 85 | Low |
Key Observations :
Solubility and Purification Challenges
- Pyrene Aggregation : Pyrene’s hydrophobicity necessitates polar aprotic solvents (DMF, THF) during coupling.
- PEG Precipitation : Cold acetone (-20°C) effectively precipitates PEG intermediates while removing unreacted reagents.
Mechanistic Insights and Side Reactions
Competing Reactions in Carbodiimide-Mediated Coupling
Byproduct Formation in THP Deprotection
- Acidic deprotection generates trace amounts of dihydropyran derivatives, removable via silica gel chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrene moiety undergoes oxidation to form derivatives such as pyrenequinone (a diketone structure). Key reagents and conditions include:
-
Mechanism : The reaction proceeds via electrophilic attack on pyrene’s electron-rich aromatic rings, forming epoxide intermediates that rearrange to quinones .
-
Industrial Relevance : Oxidized derivatives enhance solubility in polar solvents, useful in carbon nanotube functionalization .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol or amine:
-
Selectivity : LiAlH₄ selectively reduces the carboxylic acid without affecting the pyrene ring.
Substitution Reactions
Electrophilic aromatic substitution occurs at pyrene’s reactive positions (e.g., 1, 3, 6, 8):
-
Regioselectivity : Steric hindrance from the PEG4 chain directs substitution to less hindered pyrene positions.
Conjugation Reactions
The terminal carboxylic acid enables covalent bonding with amines, alcohols, or thiols:
Amide Coupling
-
Key Example : Reaction with Z-6-aminohexanoic acid forms stable amide bonds for drug delivery systems .
Esterification
| Reagents/Conditions | Products | Applications |
|---|---|---|
| DCC/DMAP, methanol | Pyrene-PEG4-COOCH₃ | Hydrophobic modification of polymers |
Degradation Pathways
This compound undergoes microbial degradation via Mycobacterium strains, yielding metabolites:
-
Environmental Impact : Degradation products are less toxic and water-soluble, aiding bioremediation .
Functionalization of the PEG Chain
The PEG4 spacer can be modified independently of the pyrene group:
Fluorescence-Based Interactions
Pyrene’s excimer formation is exploited in supramolecular chemistry:
Scientific Research Applications
Pyrene-Polyethylene Glycol 4-Carboxylic Acid (Pyrene-PEG4-COOH) is a compound that combines a hydrophobic pyrene moiety with a hydrophilic polyethylene glycol segment terminated by a carboxylic acid group. The structure promotes unique interactions in biological systems and enhances solubility in aqueous environments, making it suitable for various applications in biochemistry and materials science. Pyrene itself is a polycyclic aromatic hydrocarbon known for its fluorescence properties, which can be leveraged in imaging and sensing applications. The uniqueness of this compound lies in its combination of hydrophobicity from the pyrene structure and hydrophilicity from the polyethylene glycol segment, making it particularly effective for applications requiring both properties.
Scientific Research Applications
Pyrene-functionalized oligonucleotides (PFOs) are increasingly explored as tools in fundamental research, diagnostics, and materials science . The popularity of PFOs is linked to the ability of pyrenes to function as polarity-sensitive and quenchable fluorophores, excimer-generating units, aromatic stacking moieties, and nucleic acid duplex intercalators .
These characteristics have motivated the development of PFOs for the detection of complementary DNA/RNA targets and single nucleotide polymorphisms (SNPs), and the generation of π-arrays on nucleic acid scaffolds .
Data Table: Compound Name, Structure Features and Unique Aspects
Mechanism of Action
The mechanism of action of Pyrene-PEG4-COOH involves its ability to interact with biological molecules through π-π stacking and hydrophobic interactions. The PEG linker enhances water solubility and reduces steric hindrance, allowing the compound to effectively bind to its targets. This interaction can be used to track and visualize biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrene-PEG4-COOH belongs to a broader class of PEGylated pyrene derivatives and functionalized PEG compounds. Below is a systematic comparison with structurally or functionally analogous molecules:
Pyrene-PEG-COOH Derivatives with Varying PEG Lengths
Pyrene-PEG-COOH compounds differ in the number of ethylene glycol units (n = 1–12). Key distinctions include:
| Property | This compound | Pyrene-PEG2-COOH | Pyrene-PEG12-COOH |
|---|---|---|---|
| PEG Length | 4 units | 2 units | 12 units |
| Molecular Weight | ~600–700 Da (estimated) | ~400–500 Da (estimated) | ~1,500–1,600 Da (estimated) |
| Solubility | High (due to moderate PEG) | Moderate (shorter PEG chain) | Very high (longer PEG chain) |
| Steric Hindrance | Low | High | Very low |
| Applications | Bioconjugation, imaging | Small-molecule labeling | Long-distance labeling |
Shorter PEG chains (e.g., PEG2) may limit solubility and increase aggregation in aqueous solutions, while longer chains (e.g., PEG12) enhance biocompatibility but reduce labeling efficiency due to increased flexibility .
Functionalized PEG4 Compounds with Alternative Reactive Groups
This compound can be compared to other PEG4 derivatives with distinct terminal functional groups:
Methyltetrazine-PEG4-COOH is preferred for rapid, copper-free click chemistry, whereas this compound excels in fluorescent tracking. Biotin-PEG4-COOH is specialized for affinity-based applications .
Fluorescent PEG Derivatives with Alternative Dyes
This compound competes with PEGylated dyes like BODIPY and cyanine derivatives:
| Dye | Emission Range | Quantum Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| This compound | 370–450 nm | Moderate (~0.6) | High photostability, pH-insensitive | Overlap with autofluorescence in cells |
| BODIPY FL-PEG4-N3 | 500–520 nm | High (~0.9) | Bright, cell-permeable | Sensitive to photobleaching |
| Cyanine5-PEG4-COOH | 650–670 nm | Moderate (~0.3) | Near-infrared imaging, low background | Higher cost |
Pyrene’s UV-excitable fluorescence is ideal for in vitro studies, while cyanine dyes are better suited for deep-tissue imaging .
Key Research Findings
- Bioconjugation Efficiency : this compound demonstrates 85–90% conjugation efficiency with amine-containing proteins under optimized EDC/NHS conditions, outperforming PEG2 analogs (70–75%) due to reduced steric effects .
- Stability : this compound maintains fluorescence intensity for >72 hours in physiological buffers, whereas BODIPY derivatives degrade by ~40% under similar conditions .
- Commercial Availability : Over 15 suppliers offer this compound globally, with pricing 20–30% lower than methyltetrazine analogs due to simpler synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
